Cas no 2228860-84-0 (1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene)

1-Fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene is a fluorinated aromatic compound featuring a methoxy group, a methyl substituent, and a propargyl side chain. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the propargyl group offers versatility for click chemistry and further functionalization. The methoxy and methyl substituents contribute to electronic and steric tuning, enabling precise control in reaction pathways. This compound is well-suited for applications requiring selective modifications of aromatic systems.
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene structure
2228860-84-0 structure
商品名:1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
CAS番号:2228860-84-0
MF:C11H11FO
メガワット:178.202846765518
CID:6059223
PubChem ID:165978712

1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene 化学的及び物理的性質

名前と識別子

    • 1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
    • EN300-1760937
    • 2228860-84-0
    • インチ: 1S/C11H11FO/c1-4-5-9-7-10(12)8(2)6-11(9)13-3/h1,6-7H,5H2,2-3H3
    • InChIKey: XVDVNGNQVOFSBP-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(CC#C)=C(C=C1C)OC

計算された属性

  • せいみつぶんしりょう: 178.079393132g/mol
  • どういたいしつりょう: 178.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1760937-1.0g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
1g
$1557.0 2023-05-23
Enamine
EN300-1760937-10.0g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
10g
$6697.0 2023-05-23
Enamine
EN300-1760937-0.1g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
0.1g
$1371.0 2023-09-20
Enamine
EN300-1760937-0.5g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
0.5g
$1495.0 2023-09-20
Enamine
EN300-1760937-5g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
5g
$4517.0 2023-09-20
Enamine
EN300-1760937-5.0g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
5g
$4517.0 2023-05-23
Enamine
EN300-1760937-0.05g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
0.05g
$1308.0 2023-09-20
Enamine
EN300-1760937-2.5g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
2.5g
$3051.0 2023-09-20
Enamine
EN300-1760937-0.25g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
0.25g
$1432.0 2023-09-20
Enamine
EN300-1760937-10g
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
2228860-84-0
10g
$6697.0 2023-09-20

1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene 関連文献

1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzeneに関する追加情報

Introduction to 1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene (CAS No. 2228860-84-0)

1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene, identified by its CAS number 2228860-84-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic hydrocarbons modified with fluorine, methoxy, and propargyl substituents, which endow it with unique chemical properties and potential biological activities. The structural features of this molecule make it a valuable scaffold for the development of novel therapeutic agents.

The fluorine atom in the molecule at the 1-position introduces a degree of electron-withdrawing inductive effect, which can influence the reactivity and binding affinity of the compound. This is particularly relevant in drug design, where fluorine substitution often enhances metabolic stability and binding interactions with biological targets. The methoxy group at the 4-position provides an electron-donating effect through resonance, further modulating the electronic properties of the aromatic ring. This balance of substituents can be critical in optimizing pharmacokinetic profiles and target specificity.

The propargyl group at the 5-position introduces a terminal alkyne functionality, which can serve as a versatile handle for further chemical modifications. Propargyl derivatives are frequently employed in medicinal chemistry due to their ability to participate in various coupling reactions, such as Sonogashira coupling, which allows for the introduction of aryl or vinyl groups. This flexibility makes 1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene a promising intermediate for constructing more complex molecules.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead structure for drug discovery. Studies have demonstrated that aromatic compounds with fluorine and propargyl substituents exhibit favorable interactions with enzymes and receptors involved in various disease pathways. For instance, computational simulations suggest that 1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene may interact with binding pockets of enzymes such as kinases and cytochrome P450 enzymes, which are key targets in oncology and metabolic disorders.

In addition to its structural versatility, this compound has shown promise in preliminary pharmacological studies. Research indicates that derivatives of this scaffold exhibit inhibitory activity against certain therapeutic targets. For example, modifications at the propargyl position have led to compounds with enhanced potency against specific kinases, making them attractive candidates for further development. The fluorine atom's presence has been shown to improve oral bioavailability, a critical factor in drug development.

The synthesis of 1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene involves multi-step organic transformations that highlight its synthetic utility. Key steps include halogenation followed by nucleophilic substitution to introduce the fluorine and methoxy groups, respectively. The propargyl group is typically introduced via cross-coupling reactions with terminal alkynes or via palladium-catalyzed coupling reactions. These synthetic strategies underscore the compound's role as a versatile building block in medicinal chemistry.

Current research is exploring novel derivatives of this compound to expand its therapeutic applications. By leveraging computational methods to predict structural modifications that enhance biological activity, scientists are identifying new analogs with improved pharmacological profiles. For instance, studies are investigating how changes in substituent positions or types can modulate binding affinity and selectivity. Such efforts are crucial for developing next-generation pharmaceuticals with improved efficacy and reduced side effects.

The role of fluorine-containing compounds in modern drug development cannot be overstated. The unique electronic properties of fluorine allow for fine-tuning of molecular interactions, making it an indispensable element in medicinal chemistry. Compounds like 1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-y)benzene exemplify how strategic substitution can yield molecules with tailored properties for therapeutic use.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The structural features of 1-fluoro-octamethyl-octane, particularly its combination of fluorine, methoxy, and propargyl groups, make it a compelling candidate for further exploration. By integrating experimental data with computational modeling, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion,1-fluoro-octamethyl-octane represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a versatile scaffold for drug discovery underscores its importance in modern medicinal research. As scientists continue to uncover new applications for this compound and its derivatives,it will undoubtedly play a crucial role in shaping the future of therapeutics.

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